(3-Butoxy-4-methoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

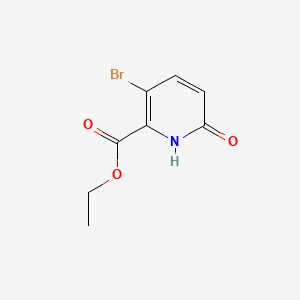

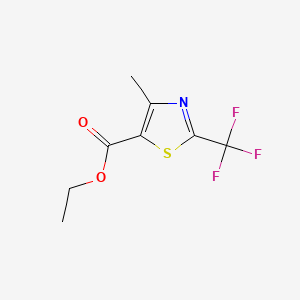

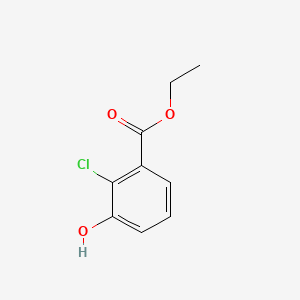

“(3-Butoxy-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO4 . It has an average mass of 224.061 Da and a monoisotopic mass of 224.121994 Da .

Synthesis Analysis

Pinacol boronic esters, such as “(3-Butoxy-4-methoxyphenyl)boronic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach utilizing a radical method has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Molecular Structure Analysis

The molecular structure of “(3-Butoxy-4-methoxyphenyl)boronic acid” consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .

Chemical Reactions Analysis

Boronic acids, including “(3-Butoxy-4-methoxyphenyl)boronic acid”, are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are facilitated by the boron moiety in the boronic acid .

Physical And Chemical Properties Analysis

“(3-Butoxy-4-methoxyphenyl)boronic acid” has a density of 1.1±0.1 g/cm³, a boiling point of 372.2±52.0 °C at 760 mmHg, and a flash point of 178.9±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .

Applications De Recherche Scientifique

Overview of Boronic Acid in Drug Discovery and Development

Research related to boronic acids has seen a significant increase over the past two decades, particularly in the realm of drug discovery. The incorporation of boronic acids into medicinal chemistry endeavors has grown steadily, with the FDA and Health Canada approving several boronic acid drugs due to their desirable properties. These properties include the potential to enhance drug potency or improve pharmacokinetics. The review by Plescia and Moitessier (2020) provides an in-depth exploration of the discovery processes of boronic acid drugs, covering the rationale for boronic acid incorporation and the synthetic developments aimed at facilitating their addition into organic compounds. This insight encourages the consideration of boronic acids in future drug discovery projects due to their beneficial attributes (Plescia & Moitessier, 2020).

Applications in Biosensors and Electrochemical Detection

Boronic acids and their derivatives, such as ferroceneboronic acid, play a crucial role in the development of electrochemical biosensors. These compounds are used to construct sensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. The unique properties of boronic acids, including their ability to form cyclic boronate ester bonds with diol residues of sugars, enable the electrochemical determination of these substances. Wang et al. (2014) review the progress in creating non-enzymatic glucose sensors and other applications utilizing boronic acids as redox markers. This research outlines the potential of boronic acid-based sensors in monitoring blood glucose levels and detecting fluoride ions, offering alternatives to conventional sensing methods (Wang et al., 2014).

Contributions to Organic Light-Emitting Diodes (OLEDs) and Photoluminescence

The BODIPY platform, consisting of materials based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, has emerged as a significant contributor to organic optoelectronics. BODIPY-based materials are explored for applications in sensors, organic thin-film transistors, and organic photovoltaics. Notably, their role as active materials in organic light-emitting diodes (OLEDs) has been explored, with research focusing on the design and synthesis of BODIPY-based organic semiconductors. These materials show promise as 'metal-free' infrared emitters, potentially advancing OLED technology and applications in display and lighting devices due to their advantageous properties, including aggregation-induced emission (AIE) (Squeo & Pasini, 2020).

Environmental and Industrial Applications: Boron Removal in Desalination

The application of boronic acids extends beyond biomedical and electronic fields into environmental and industrial realms. Research on the removal of boron, particularly in seawater desalination, highlights the importance of understanding boron chemistry. Tu et al. (2010) review the current knowledge on boron removal by reverse osmosis (RO) and nanofiltration (NF) membranes in desalination applications. The review addresses the challenges and opportunities for process optimization to enhance boron removal, underscoring the relevance of boronic acid chemistry in addressing environmental issues related to drinking water production (Tu et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

(3-butoxy-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8,13-14H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODJZHDEFRIGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681565 |

Source

|

| Record name | (3-Butoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Butoxy-4-methoxyphenyl)boronic acid | |

CAS RN |

1217501-14-8 |

Source

|

| Record name | B-(3-Butoxy-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)